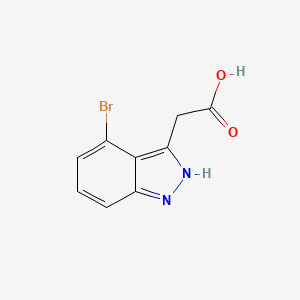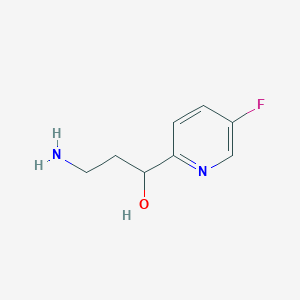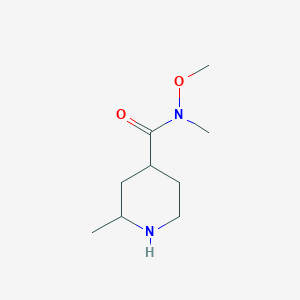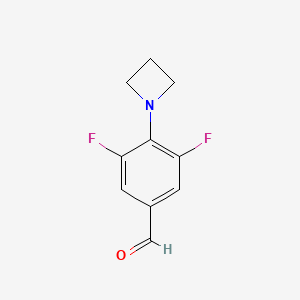
2-(4-bromo-2H-indazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2H-indazol-3-yl)acetic acid is a heterocyclic compound that contains an indazole ring substituted with a bromine atom at the 4-position and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-indazol-3-yl)acetic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-bromo-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
2-(4-bromo-2H-indazol-3-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-bromo-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
類似化合物との比較
Similar Compounds
- 1H-indazole-3-acetic acid
- 4-chloro-2H-indazole-3-yl acetic acid
- 2-(1H-indazol-3-yl)acetic acid
Uniqueness
2-(4-bromo-2H-indazol-3-yl)acetic acid is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity as a therapeutic agent compared to other indazole derivatives .
特性
CAS番号 |
1306603-77-9 |
|---|---|
分子式 |
C9H7BrN2O2 |
分子量 |
255.07 g/mol |
IUPAC名 |
2-(4-bromo-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-2-1-3-6-9(5)7(12-11-6)4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChIキー |
WYICAWXWQIJQEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C(=C1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)





![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)


